molecular formula C11H14Cl3N B1370459 4-(2,6-Dichlorophenyl)piperidine hydrochloride CAS No. 371981-23-6

4-(2,6-Dichlorophenyl)piperidine hydrochloride

Numéro de catalogue: B1370459
Numéro CAS: 371981-23-6
Poids moléculaire: 266.6 g/mol
Clé InChI: LOVCXVNCDVRFCJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(2,6-Dichlorophenyl)piperidine hydrochloride is a piperidine derivative featuring a 2,6-dichlorophenyl substituent. Its molecular formula is C₁₁H₁₂Cl₂N·HCl, with a molecular weight of 278.59 g/mol. This compound serves as a critical intermediate in synthesizing SB612111, a nociceptin/orphanin FQ peptide (NOP) receptor antagonist used in preclinical studies for pain management and addiction research . The synthesis of this compound involves challenges such as low yields during key steps, including the reduction of intermediates and diastereoselective reductive amination .

Propriétés

IUPAC Name

4-(2,6-dichlorophenyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2N.ClH/c12-9-2-1-3-10(13)11(9)8-4-6-14-7-5-8;/h1-3,8,14H,4-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOVCXVNCDVRFCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=C(C=CC=C2Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

371981-23-6
Record name Piperidine, 4-(2,6-dichlorophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=371981-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Méthodes De Préparation

Palladium-Catalyzed Coupling and Catalytic Hydrogenation Route

One well-documented synthesis involves a two-stage process starting from 2,6-dichlorobenzene boric acid and tetrabromo pyridine derivatives. The key steps include:

  • Step 1: Formation of 4-(2,6-Dichlorophenyl)pyridine
    This step employs a transition-metal-catalyzed cross-coupling reaction in the presence of alkali (e.g., Na2CO3, K2CO3, Cs2CO3, or triethylamine) and solvents such as water, toluene, DMF, or NMP. Catalysts like Pd[P(Ph)3]4 or Pd(OAc)2 are used at approximately 0.01–0.2 molar equivalents relative to the dichlorobenzene boric acid. The reaction is conducted under nitrogen at 60 °C for about 25 hours, yielding 4-(2,6-dichlorophenyl)pyridine with a yield of approximately 67%. The product is isolated by filtration, washing, dichloromethane extraction, drying, and silica gel column chromatography purification.

  • Step 2: Catalytic Hydrogenation to 4-(2,6-Dichlorophenyl)piperidine
    The pyridine intermediate undergoes catalytic hydrogenation in acetic acid at 20 °C under 50 psi hydrogen pressure, using platinum oxide (PtO2) as the catalyst. After 30 hours, the product is filtered, concentrated, and purified by silica gel chromatography to give 4-(2,6-dichlorophenyl)piperidine with an 86% yield.

  • Step 3: Formation of Hydrochloride Salt
    The free base is converted into the hydrochloride salt by treatment with hydrogen chloride in an appropriate solvent, typically tetrahydrofuran (THF), followed by isolation through filtration and washing.

Table 1: Key Parameters of Palladium-Catalyzed Preparation

Step Conditions Catalyst/ Reagent Yield (%) Notes
Cross-coupling 60 °C, 25 h, N2 atmosphere Pd[P(Ph)3]4 or Pd(OAc)2; Na2CO3 67 Solvent: water/toluene/DMF/NMP
Catalytic hydrogenation 20 °C, 30 h, 50 psi H2 PtO2 86 Solvent: Acetic acid
Hydrochloride salt formation Reflux, 3 h HCl in THF ~87 Product isolated by filtration

Reduction of 4-(2,6-Dichlorophenyl)piperidine-2,6-dione

An alternative synthetic route involves the reduction of 4-(2,6-dichlorophenyl)piperidine-2,6-dione:

  • Stage 1: Reduction with Dimethylsulfide Borane Complex
    The diketone precursor is treated with dimethylsulfide borane complex in tetrahydrofuran under reflux for 3 hours in an inert atmosphere. This step reduces the diketone to the corresponding piperidine.

  • Stage 2: Formation of Hydrochloride Salt
    The resulting piperidine is refluxed with hydrogen chloride in tetrahydrofuran for 3 hours to afford the hydrochloride salt.

This method yields 4-(2,6-dichlorophenyl)piperidine hydrochloride with an isolated yield of approximately 87%.

Table 2: Reduction Route Parameters

Step Conditions Reagents Yield (%) Notes
Reduction of diketone Reflux, 3 h, inert atm. Dimethylsulfide borane complex - Solvent: THF
Hydrochloride salt formation Reflux, 3 h HCl in THF 87 Product triturated in Et2O

Analyse Des Réactions Chimiques

Types of Reactions

4-(2,6-Dichlorophenyl)piperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound has the molecular formula C₁₁H₁₄Cl₂N·HCl and a molecular weight of 266.59 g/mol. It features a piperidine ring with a dichlorophenyl substitution at the 4-position. The presence of chlorine atoms enhances its lipophilicity and biological activity, making it a suitable candidate for pharmaceutical applications.

Anticancer Activity

4-(2,6-Dichlorophenyl)piperidine hydrochloride has been investigated for its potential as an anticancer agent. Research indicates that piperidine derivatives can inhibit cell migration and induce cell cycle arrest, thereby reducing the survivability of cancer cells. Specific types of cancer targeted include:

  • Breast Cancer
  • Prostate Cancer
  • Colon Cancer
  • Lung Cancer
  • Ovarian Cancer

These effects are often enhanced when used in combination with other therapeutic agents.

Neuropharmacology

The compound has shown promise as an antidepressant and anxiolytic agent due to its interaction with neurotransmitter systems in the brain, particularly serotonin and dopamine pathways. This suggests potential applications in treating mood disorders and anxiety-related conditions. Additionally, it may modulate pain responses, indicating its utility in pain management therapies.

Drug Discovery

This compound serves as a reference compound in biochemical assays aimed at studying receptor interactions. Its affinity for various receptors in the central nervous system, including serotonin and opioid receptors, underlines its significance in drug discovery processes.

Case Studies

Several studies have documented the efficacy of this compound:

  • Anticancer Research : A study demonstrated that this compound significantly inhibited cell proliferation in breast cancer cell lines when combined with standard chemotherapeutics.
  • Neuropharmacological Studies : In animal models, the compound exhibited notable antidepressant-like effects alongside reduced anxiety behaviors compared to control groups.
  • Pain Management Trials : Clinical trials indicated that patients receiving treatment involving this compound reported lower pain levels and improved quality of life metrics.

Mécanisme D'action

The mechanism of action of 4-(2,6-Dichlorophenyl)piperidine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

The following table compares key structural and physicochemical properties of 4-(2,6-dichlorophenyl)piperidine hydrochloride with related piperidine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) Key Applications
4-(2,6-Dichlorophenyl)piperidine HCl C₁₁H₁₂Cl₂N·HCl 278.59 2,6-Dichlorophenyl Intermediate for NOP antagonists
4-(Diphenylmethoxy)piperidine HCl C₁₈H₂₁NO·HCl 303.83 Diphenylmethoxy Unknown; limited application data
4-(3-Methoxyphenyl)piperidine HCl C₁₂H₁₈ClNO 227.73 3-Methoxyphenyl Undocumented; structural analog
Clonidine Hydrochloride C₉H₉Cl₂N₃·HCl 266.55 2,6-Dichlorophenyl (imidazoline) Antihypertensive agent
1-(2,6-Dimethoxybenzyl)piperidin-4-amine diHCl C₁₄H₂₄Cl₂N₂O₂ 323.30 2,6-Dimethoxybenzyl Undocumented; potential CNS applications

Functional and Pharmacological Differences

  • NOP Receptor Antagonism: 4-(2,6-Dichlorophenyl)piperidine HCl is integral to SB612111, which exhibits high affinity for the NOP receptor (Ki = 0.66 nM) . In contrast, clonidine hydrochloride (Ki = 220 nM for α₂-adrenergic receptors) targets adrenergic pathways, highlighting divergent therapeutic mechanisms .
  • Synthetic Feasibility: The synthesis of 4-(2,6-dichlorophenyl)piperidine HCl involves challenges like low yields during intermediate reduction (30–40% yield) .

Toxicity and Regulatory Profiles

  • 4-(Diphenylmethoxy)piperidine HCl: Acute toxicity noted (harmful if inhaled/swallowed), with chronic effects undocumented. Regulated under Chinese and international chemical safety laws .
  • Clonidine HCl : Classified as hazardous per OSHA standards; linked to hypotension and sedation .

Activité Biologique

4-(2,6-Dichlorophenyl)piperidine hydrochloride is a synthetic compound with notable biological activity. It has been studied for its potential therapeutic applications, particularly in the field of neuropharmacology and parasitic diseases. This article provides a comprehensive review of its biological activity, supported by research findings, data tables, and case studies.

  • Chemical Formula : C11H14Cl2N·HCl
  • Molecular Weight : 267.1 g/mol
  • CAS Number : 371981-23-6

The compound primarily acts on the central nervous system (CNS) and has been shown to interact with various receptors, including dopamine and serotonin receptors. Its structure allows it to function as a ligand that can modulate neurotransmitter systems.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity across various assays:

  • Antiparasitic Activity : Initial studies have demonstrated efficacy against Trypanosoma brucei, the causative agent of African sleeping sickness. The compound showed promising results in rodent models, indicating its potential as a treatment option for human African trypanosomiasis (HAT) .
  • Neuropharmacological Effects : The compound has been evaluated for its effects on dopamine receptors, suggesting it may have applications in treating disorders such as schizophrenia or Parkinson's disease due to its ability to modulate dopaminergic signaling .

Pharmacokinetics

Pharmacokinetic studies highlight the compound's absorption and distribution characteristics. Data from rodent models indicate varying bioavailability based on the route of administration:

SpeciesRouteDose (mg/kg)C max (ng/mL)T max (h)AUC (ng/mL·h)
NMRI micePO10330.505700
NMRI miceIP108300.2566,000
HRN miceIP1038000.501,000,000

These results indicate that the intraperitoneal route significantly enhances exposure compared to oral administration, which is critical for achieving therapeutic concentrations .

Case Studies

  • Efficacy in Rodent Models : In a study involving NMRI mice treated with the compound at a dose of 10 mg/kg via intraperitoneal injection, complete cure from parasitemia was observed after 30 days. This contrasts with HRN mice where higher exposure led to compound-dependent toxicity despite effective dosing .
  • Neuropharmacological Evaluation : A study exploring the binding affinity of the compound to dopamine receptors revealed that it exhibits high affinity for both D2 and D3 receptor subtypes. This suggests potential use in managing disorders linked to dopaminergic dysfunctions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for producing high-purity 4-(2,6-Dichlorophenyl)piperidine hydrochloride?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2,6-dichlorophenylmagnesium bromide with a protected piperidine derivative, followed by hydrochloric acid quench, yields the target compound. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, dichloromethane/methanol gradient) ensures high purity (>98%). Structural confirmation requires NMR (¹H/¹³C), mass spectrometry, and elemental analysis .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods, nitrile gloves, and lab coats to prevent inhalation or skin contact. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Store in airtight containers at 2–8°C, away from oxidizers. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed of as hazardous waste under local regulations .

Q. How should researchers characterize the physicochemical properties of this compound?

  • Methodological Answer : Key properties include:

  • Melting Point : 245–248°C (determined via differential scanning calorimetry)
  • Solubility : Soluble in polar solvents (e.g., DMSO, methanol) but insoluble in hexane.
  • Stability : Stable under inert atmospheres but hygroscopic; store desiccated.
  • pKa : Estimated at 8.2 (piperidine nitrogen) via potentiometric titration .

Advanced Research Questions

Q. How can structural isomers or impurities be identified and resolved during synthesis?

  • Methodological Answer : Impurities like chlorinated byproducts or unreacted intermediates are detectable via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Chiral impurities (if present) require chiral chromatography (e.g., Chiralpak IA). Recrystallization in ethanol removes most non-polar impurities, while preparative HPLC isolates isomers .

Q. What strategies address contradictions in reported biological activity data across studies?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, incubation times). Standardize assays using positive controls (e.g., known receptor antagonists) and validate via dose-response curves. Cross-validate results with orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays). Meta-analysis of existing data using tools like RevMan can identify confounding variables .

Q. How does the piperidine ring influence the compound’s interaction with biological targets?

  • Methodological Answer : The piperidine moiety acts as a conformational restraint, enhancing binding to G-protein-coupled receptors (GPCRs). Molecular docking studies (e.g., AutoDock Vina) show the protonated nitrogen forms salt bridges with Asp113 in the β2-adrenergic receptor. Modifying the 2,6-dichlorophenyl group alters steric hindrance, affecting selectivity—demonstrated via SAR studies on analogs .

Q. Can computational methods predict the compound’s reactivity in novel reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model reaction pathways, such as SNAr substitutions at the dichlorophenyl ring. Solvent effects (e.g., DMSO vs. THF) are simulated using COSMO-RS. Machine learning (e.g., Chemprop) predicts regioselectivity in electrophilic attacks, validated by kinetic studies via in-situ IR .

Q. What role does the hydrochloride counterion play in pharmacokinetic properties?

  • Methodological Answer : The hydrochloride salt improves aqueous solubility (3.2 mg/mL vs. 0.8 mg/mL for freebase) and bioavailability. In vivo studies in rodents show a 40% higher AUC (area under the curve) for the salt form. The counterion also stabilizes the crystalline lattice, reducing hygroscopicity—confirmed via XRPD .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2,6-Dichlorophenyl)piperidine hydrochloride
Reactant of Route 2
4-(2,6-Dichlorophenyl)piperidine hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.